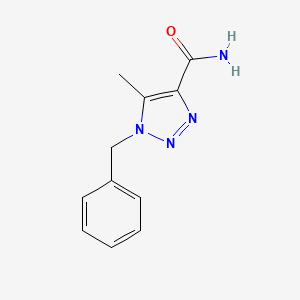

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

Overview

Description

“1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with the empirical formula C11H12N4O and a molecular weight of 216.24 . It is a solid substance .

Molecular Structure Analysis

The planes of the triazole and phenyl rings in “1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide” are almost perpendicular to each other . The crystal packing is stabilized by strong intermolecular O-H⋯O and O-H⋯N hydrogen bonds .Chemical Reactions Analysis

While specific chemical reactions involving “1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide” are not available, it’s worth noting that triazole compounds have been found to inhibit the growth of Gram-positive bacteria .Physical And Chemical Properties Analysis

“1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a solid substance . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications

Alzheimer’s Disease Treatment

“1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide” has been identified as a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β) and acetylcholinesterase, which are considered promising targets on the development of disease-modifying therapies against Alzheimer’s Disease .

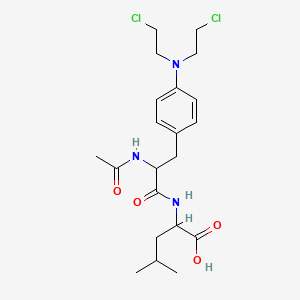

Anticancer Activity

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .

Antiproliferative Effect

Rangappa and coworkers prepared a series of 1,2-benzisoxazole tethered 1,2,3-triazoles and established its noteworthy antiproliferative effect against human acute myeloid leukemia (AML) cells .

Chemical Research

“1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide” is provided to early discovery researchers as part of a collection of unique chemicals . It is used in chemical research to explore its potential applications and properties .

Safety and Hazards

Mechanism of Action

Target of Action

Similar triazole compounds have been reported to interact with various targets such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets play crucial roles in various biological processes, including Alzheimer’s Disease pathogenesis .

Mode of Action

For instance, some triazole compounds have been found to bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and cell division.

Biochemical Pathways

Given the potential targets of similar triazole compounds, it’s plausible that this compound could affect pathways related to alzheimer’s disease, such as amyloid-beta production and tau phosphorylation .

Result of Action

Similar triazole compounds have been reported to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase . This suggests that 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide might have similar cytotoxic effects.

Action Environment

It’s worth noting that certain triazole compounds have shown promising results in stabilizing cu (i) ions in the reaction environment, enhancing their catalytic effect in the azide-acetylene cycloaddition .

properties

IUPAC Name |

1-benzyl-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-8-10(11(12)16)13-14-15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROOFEHOERSTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(methylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676896.png)

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(propylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676897.png)